Epigeneticmultipleligand
Overview
Description
It acts as an epigenetic multiple ligand and inhibits the processing of substrates by several chromatin-associated enzymes . This compound has shown significant potential in the field of epigenetics, particularly in cancer therapy, due to its ability to modulate multiple epigenetic targets simultaneously .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Epigeneticmultipleligand involves the condensation of 3,5-dibromo-4-hydroxybenzaldehyde with tetrahydro-2H-pyran-4-one under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Epigeneticmultipleligand undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Epigeneticmultipleligand has a wide range of scientific research applications:
Mechanism of Action
Epigeneticmultipleligand exerts its effects by inhibiting the processing of substrates by several chromatin-associated enzymes. It targets enzymes such as histone acetyltransferases, histone deacetylases, and DNA methyltransferases . By modulating these enzymes, the compound can alter gene expression and induce cellular differentiation or apoptosis .
Comparison with Similar Compounds
Similar Compounds
Suberohydroxamic acid: Another epigenetic inhibitor that targets histone deacetylases.
BIX-01338 hydrate: Inhibits histone lysine methyltransferases.
Apilimod: Targets histone methyltransferases.
Uniqueness
Epigeneticmultipleligand is unique due to its ability to inhibit multiple epigenetic targets simultaneously. This polypharmacological approach can potentially reduce drug resistance and improve therapeutic outcomes compared to compounds that target a single epigenetic enzyme .
Properties
IUPAC Name |
(3Z,5E)-3,5-bis[(3,5-dibromo-4-hydroxyphenyl)methylidene]oxan-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Br4O4/c20-13-3-9(4-14(21)18(13)25)1-11-7-27-8-12(17(11)24)2-10-5-15(22)19(26)16(23)6-10/h1-6,25-26H,7-8H2/b11-1-,12-2+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDNMNJCJIIYJR-XUAHRNNFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC(=C(C(=C2)Br)O)Br)C(=O)C(=CC3=CC(=C(C(=C3)Br)O)Br)CO1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=C\C2=CC(=C(C(=C2)Br)O)Br)/C(=O)/C(=C\C3=CC(=C(C(=C3)Br)O)Br)/CO1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Br4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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